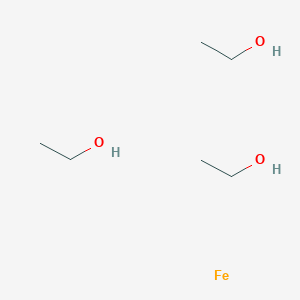

Ethanol--iron (3/1)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

661461-15-0 |

|---|---|

Molecular Formula |

C6H18FeO3 |

Molecular Weight |

194.05 g/mol |

IUPAC Name |

ethanol;iron |

InChI |

InChI=1S/3C2H6O.Fe/c3*1-2-3;/h3*3H,2H2,1H3; |

InChI Key |

ZFSQRSOTOXERMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCO.CCO.CCO.[Fe] |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of Ethanol Iron 3/1 Complexes

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are fundamental in defining the bonding, electronic environment, and molecular structure of iron(III)-ethanol complexes. Due to the paramagnetic nature of the high-spin d⁵ iron(III) center, some techniques require special consideration for data acquisition and interpretation.

The analysis of iron(III) ethoxide by Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the paramagnetic nature of the Fe(III) ion. The presence of unpaired electrons leads to significant changes in the NMR spectra compared to diamagnetic analogues. Key effects include:

Signal Broadening: The unpaired electrons cause rapid nuclear relaxation, leading to extremely broad resonance signals, which can sometimes be difficult to distinguish from the baseline noise.

Large Chemical Shift Range: Interactions between the unpaired electrons and the nuclei result in large paramagnetic shifts, causing signals to appear far outside the typical chemical shift ranges observed for diamagnetic compounds.

Due to these challenges, well-resolved ¹H or ¹³C NMR spectra of simple iron(III) ethoxide are not commonly reported in the literature. The information is often inferred from the study of related, more stable iron(III) complexes where these paramagnetic effects can be managed or interpreted to provide structural insights. For the ⁵⁷Fe nucleus, NMR spectroscopy is further hampered by its very low natural abundance (2.119%) and low magnetogyric ratio, resulting in extremely low sensitivity. northwestern.edu

Vibrational spectroscopy provides critical insights into the bonding within iron(III) ethoxide by identifying the characteristic stretching and bending frequencies of its functional groups. The interpretation of these spectra relies on comparing the observed bands with known frequencies for C-H, C-O, and metal-oxygen (M-O) bonds in similar compounds.

The key vibrational modes expected for an iron(III) ethoxide complex include C-H stretching and bending, C-O stretching, and Fe-O stretching. In practice, iron(III) ethoxide often exists as oligomers or complex oxo-alkoxide clusters, which may feature bridging (μ-O) or oxo (Fe=O) ligands. These structures give rise to characteristic Fe-O-Fe vibrational modes. For instance, the asymmetric stretch of a bent Fe-O-Fe moiety is a strong indicator of an oxo-bridged structure. nih.gov

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch | -CH₂, -CH₃ | 2850 - 3000 | Characteristic of the ethyl group. |

| C-H Bend | -CH₂, -CH₃ | 1370 - 1470 | Scissoring and bending modes of the ethyl group. |

| C-O Stretch | Fe-O-C | 1050 - 1150 | Typical range for metal alkoxides. |

| Fe-O Stretch | Fe-O(Et) | 400 - 600 | Represents the bond between iron and the ethoxide oxygen. |

| Fe-O-Fe Asymmetric Stretch | Fe-O-Fe | ~870 | Indicative of a bridging oxo ligand between two iron centers. nih.gov |

| Fe-O-Fe Symmetric Stretch | Fe-O-Fe | ~458 | Indicative of a bridging oxo ligand between two iron centers. nih.gov |

The electronic spectrum of iron(III) ethoxide is characterized by intense absorptions in the ultraviolet and visible regions. These transitions are typically not d-d transitions, which are Laporte-forbidden and thus weak for high-spin Fe(III), but are instead intense Ligand-to-Metal Charge Transfer (LMCT) bands. wikipedia.orglibretexts.org

In this process, an electron is excited from a molecular orbital that is primarily ligand (ethoxide) in character to one that is primarily metal (iron) in character. wikipedia.orgrsc.org This can be represented as: RO⁻ + Fe³⁺ → [RO--Fe²⁺]*

These LMCT transitions are responsible for the characteristic color of many iron(III) compounds. For Fe(III) alkoxides and related species, these bands are typically observed in the near-UV range, often tailing into the visible spectrum. rsc.orgresearchgate.net For example, aqueous Fe(III) complexes containing hydroxide (B78521) ligands, which are electronically similar to alkoxides, show maximum absorbance around 300 nm, extending to 400 nm. researchgate.net Similarly, iron(III) oxide nanoparticles exhibit intense absorption between approximately 320 and 420 nm. rsc.org The exact position and intensity of the λ_max for iron(III) ethoxide depend on its specific structure (monomeric, oligomeric, or cluster) and the solvent environment.

Mass spectrometry is a powerful tool for identifying the molecular weight and composition of iron-ethanol complexes. However, research indicates that the simple monomeric or even trimeric species of iron(III) ethoxide are often not the primary products observed. The reaction between iron(III) halides (FeX₃) and sodium ethoxide frequently leads to the formation of larger, more complex iron-oxo-ethoxide clusters. researchgate.netslu.se

Mass-spectrometric studies have been instrumental in identifying these complex cluster species in the gas phase. Instead of a simple Fe(OEt)₃ species, the dominant products are often pentanuclear oxoethoxide clusters. researchgate.netslu.se This suggests that the formation of Fe-O-Fe bridges through the elimination of diethyl ether or other pathways is a highly favorable process.

| Species Formula | Compound Name | Notes |

|---|---|---|

| Fe₅O(OEt)₁₃ | Penta-iron(III) oxo-tridecaethoxide | Identified as a major product from the reaction of FeBr₃ with NaOEt. |

| Fe₅O(OEt)₁₂X (X=Cl, Br) | Halido-penta-iron(III) oxo-dodecaethoxide | Observed as a co-product when starting from iron(III) halides. |

| Fe₅O(OEt)₁₁X₂ (X=Cl, Br) | Dihalido-penta-iron(III) oxo-undecaethoxide | Observed as a co-product when starting from iron(III) halides. |

The fragmentation analysis of these clusters would typically show sequential loss of ethoxy groups (-OEt) or ethanol (B145695) molecules (EtOH), providing further evidence for their composition.

X-ray Diffraction Studies of Crystalline Iron(III) Ethoxide and Related Compounds

Obtaining single crystals of simple iron(III) ethoxide suitable for X-ray diffraction has proven challenging due to its high reactivity and tendency to form amorphous or poorly crystalline polymeric materials. Early studies using cryoscopy in benzene (B151609) suggested that iron(III) ethoxide exists as a trimeric species, [Fe(OEt)₃]₃, in solution, and preliminary X-ray single-crystal data were reported to be consistent with such trimeric entities in the solid state. researchgate.net

The structural determination of these complex clusters reveals intricate cores of iron and oxygen atoms, with ethoxide groups occupying terminal and bridging positions on the periphery of the cluster. This body of evidence strongly suggests that the chemistry of "ethanol--iron (3/1)" is dominated by the formation of multinuclear oxo-bridged clusters rather than simple monomeric or trimeric species.

Powder X-ray Diffraction for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the characterization of crystalline materials, providing insights into phase composition, crystal structure, and crystallite size. carleton.edu In the context of ethanol--iron (3/1), also known as iron(III) ethoxide, PXRD is primarily utilized to identify the crystalline phases of its decomposition products rather than the precursor complex itself. Iron(III) ethoxide often exists in an amorphous or complex oligomeric state, which makes obtaining sharp, well-defined diffraction patterns for the ethoxide compound challenging. researchgate.net Preliminary single-crystal X-ray data, however, have suggested that it can form trimeric entities in the solid state. researchgate.net

The primary application of PXRD in the study of iron(III) ethoxide is in the analysis of the solid-state materials produced from its thermal treatment or sol-gel processing. When used as a precursor, iron(III) ethoxide decomposes upon heating to yield various crystalline phases of iron oxide. The specific phase formed is dependent on factors such as temperature, atmosphere, and the presence of other reagents.

For instance, the solvothermal treatment of related iron(III) alkoxide precursors can produce iron oxide nanodots that are identified by PXRD as the γ-maghemite (γ-Fe₂O₃) phase. researchgate.net Similarly, thermal decomposition of other iron(III) complexes is known to result in the formation of hematite (B75146) (α-Fe₂O₃). core.ac.uk The identification of these phases is achieved by comparing the experimental diffraction pattern (a plot of diffraction angle 2θ vs. intensity) with standard patterns from reference databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS).

The analysis of diffraction peak broadening, using methods like the Scherrer equation, can also provide an estimation of the average crystallite size of the resulting iron oxide nanoparticles, which is a crucial parameter for many of its applications in catalysis and materials science. nih.govacs.org

Below is a table summarizing the characteristic PXRD peaks for common iron oxide phases that can be formed from the decomposition of iron(III) ethoxide.

| Iron Oxide Phase | Crystal System | JCPDS Card No. | Major Diffraction Peaks (2θ) |

| Hematite (α-Fe₂O₃) | Rhombohedral | 33-0664 | 24.1°, 33.2°, 35.6°, 40.9°, 49.5°, 54.1° |

| Maghemite (γ-Fe₂O₃) | Cubic | 39-1346 | 30.1°, 35.5°, 43.1°, 53.4°, 57.0°, 62.6° |

| Magnetite (Fe₃O₄) | Cubic | 19-0629 | 30.1°, 35.4°, 43.1°, 53.4°, 56.9°, 62.5° |

Thermal Analysis (TGA, DSC) for Decomposition Pathways and Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for evaluating the thermal stability and decomposition pathways of iron(III) ethoxide. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. libretexts.org

The thermal decomposition of iron(III) ethoxide typically proceeds in multiple stages. The process is influenced by the heating rate and the surrounding atmosphere (e.g., inert like nitrogen, or oxidative like air).

Initial Mass Loss (Desolvation): An initial, low-temperature mass loss observed in the TGA thermogram, often below 150°C, corresponds to the removal of physically adsorbed solvent molecules, such as ethanol. This stage is typically associated with an endothermic peak in the DSC curve.

Ligand Decomposition: At higher temperatures, the coordinated ethoxide ligands begin to decompose. This is a complex process that may involve the formation of intermediate iron oxo-ethoxide clusters through the elimination of organic fragments. researchgate.net This stage is characterized by a significant mass loss in the TGA curve and can be associated with both endothermic and exothermic events in the DSC curve, corresponding to bond breaking and the combustion of organic components, respectively. Studies on analogous iron(III) complexes show major decomposition events occurring in the temperature range of 200-600°C. core.ac.uk

Formation of Iron Oxide: The final stage involves the complete decomposition of the organic portion, leading to the formation of a stable iron oxide residue. The nature of the final product, such as hematite (α-Fe₂O₃) or maghemite (γ-Fe₂O₃), depends on the decomposition conditions. core.ac.ukresearchgate.net The total experimental mass loss can be compared to the theoretical value calculated for the conversion of Fe(OCH₂CH₃)₃ to Fe₂O₃ to confirm the composition of the final residue.

The following table provides representative data for the thermal decomposition of an iron(III) alkoxide complex in an inert atmosphere.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DSC Event | Interpretation |

| 1 | 50 - 150 | ~5% | Endothermic | Loss of adsorbed solvent (e.g., ethanol). |

| 2 | 150 - 400 | ~40% | Endothermic/Exothermic | Decomposition and removal of ethoxide ligands. |

| 3 | 400 - 600 | ~15% | Exothermic | Crystallization of amorphous iron oxide into a stable phase (e.g., hematite). |

| Final Residue | > 600 | ~40% (remaining) | - | Stable iron oxide (Fe₂O₃). |

Electrochemical Characterization of Iron(III) Ethoxide Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of iron(III) ethoxide. researchgate.net CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes.

The electrochemical characterization of iron(III) ethoxide and related alkoxide precursors often reveals complex behavior dominated by irreversible processes. researchgate.net Unlike simple, reversible Fe(II)/Fe(III) couples observed in many coordination complexes, the voltammetry of iron(III) ethoxide is typically associated with the chemical reactivity of the ligand.

A typical cyclic voltammogram of an iron(III) alkoxide complex in a non-aqueous solvent like acetonitrile (B52724) reveals multiple, irreversible oxidation peaks. researchgate.net These anodic waves are not matched by corresponding reduction peaks on the reverse scan, indicating that the oxidized species undergoes a rapid chemical transformation. This behavior has been attributed to the oxidative loss of the alkoxide ligands, which is coupled with the deposition of a solid, iron-containing coating onto the surface of the working electrode. researchgate.net This deposited film is often stable and remains on the electrode surface through subsequent voltage scans.

The potential at which these irreversible oxidations occur provides insight into the energy required to remove electrons from the complex, which is influenced by the nature of the alkoxide ligands. The study of this redox behavior is crucial for applications where iron(III) ethoxide is used as a precursor for depositing iron-containing films via electrochemical methods.

The table below summarizes the typical electrochemical features observed during the characterization of an iron(III) ethoxide-type complex.

| Electrochemical Event | Potential Range (vs. Ag/AgCl) | Process Type | Interpretation |

| First Oxidation | +0.4 V to +0.8 V | Irreversible | Oxidative removal of the first ethoxide ligand and initiation of film deposition. |

| Second Oxidation | +0.9 V to +1.4 V | Irreversible | Further oxidation of the complex, loss of additional ligands, and growth of the iron-containing film on the electrode. |

| Reduction Scan | -2.0 V to 0.0 V | No corresponding peaks | The deposited film is not readily reduced back to the soluble molecular complex. |

Mechanistic Investigations and Reaction Pathways Involving Iron Iii Ethoxide

Reaction Mechanisms of Ethanol (B145695) Dissociation on Iron Centers

The interaction between ethanol and iron centers, particularly on iron oxide surfaces, is a critical first step in many catalytic processes. Research indicates that this interaction can proceed through both physisorption (physical adsorption) and chemisorption (chemical adsorption).

Studies using techniques like Fourier-transform infrared spectroscopy (FTIR) have shown that ethanol can chemically bond to the surface of iron nanoparticles. The disappearance of the O–H stretching vibration of ethanol upon adsorption confirms the formation of a chemical bond, specifically an FeO-OC bond, indicating dissociative adsorption where the ethanol molecule loses a proton to the surface. X-ray photoelectron spectroscopy (XPS) further supports this, showing shifts in the Fe 2p core-level spectra upon ethanol adsorption, which is attributed to the formation of iron(III) ethoxide (FeO-OC₂H₅).

The nature of the iron surface and the reaction conditions significantly influence the dissociation mechanism. Density functional theory (DFT) calculations have been employed to study the adsorption and decomposition of ethanol on both perfect and reduced Fe₂O₃ surfaces. These studies show that ethanol molecules are physically adsorbed on these surfaces in an exothermic process. Following adsorption, the ethanol molecule can decompose. One proposed pathway involves the breaking of the O-H bond to form a surface-bound ethoxy group (CH₃CH₂O) and a hydrogen atom. Subsequent breaking of the C-O bond can lead to the formation of an ethyl group and a surface oxygen atom, which can then proceed to form ethylene (B1197577).

The extent of surface reduction also plays a role. As lattice oxygen is removed from the iron oxide surface, the energy barrier for the decomposition of ethanol changes, initially increasing, then decreasing, and finally increasing again with further reduction. This highlights the complex relationship between the surface state of the iron center and the mechanism of ethanol dissociation.

A summary of the interaction types is presented below:

| Interaction Type | Description | Spectroscopic Evidence |

| Physisorption | Weak, non-covalent interaction of ethanol with the iron surface. | Observed alongside chemisorption in various studies. |

| Chemisorption | Formation of a chemical bond between the ethanol molecule and the iron center. | Disappearance of O-H stretch in FTIR; shifts in Fe 2p peaks in XPS. |

| Dissociative Adsorption | Breaking of the O-H bond in ethanol upon adsorption to form a surface ethoxide. | Confirmed by FTIR and XPS analysis, leading to FeO-OC bond formation. |

Role of Ethanol--Iron (3/1) in Oxidation-Reduction Processes

Iron(III) ethoxide and related iron-alkoxide species are pivotal intermediates in a variety of oxidation-reduction (redox) reactions. The iron center can readily cycle between its +3 and +2 oxidation states, facilitating the transformation of various substrates.

One significant area of research is the use of ethanol to reduce iron oxides at elevated temperatures. Temperature-programmed reaction studies have shown that ethanol can sequentially reduce Fe₂O₃ to Fe₃O₄, then to FeO, and finally to metallic iron (Fe⁰) at temperatures ranging from 350 to 700 °C. The resulting metallic iron can then be used in processes like hydrogen production through oxidation with water. However, at higher temperatures (800-900 °C), the reaction can lead to the formation of iron carbide and carbon deposition.

In catalytic systems, iron complexes can facilitate redox reactions involving organic molecules. For instance, in certain alkene cross-coupling reactions, an iron(II) species is proposed to transfer an electron to an acrylate (B77674) radical, which is then protonated by ethanol to yield the final product and iron(III) ethoxide. Computational studies suggest that a concerted proton-coupled electron transfer (PCET) from an iron(II)-ethanol complex is a feasible pathway. The binding of ethanol to the iron(II) center significantly lowers the O–H bond dissociation free energy, making this process more favorable.

The catalytic cycle can also involve the formation of an iron(IV)-oxo species, a powerful oxidizing agent. In

Computational and Theoretical Studies of Ethanol Iron 3/1 Interactions

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the nature of the chemical bonds and the distribution of electrons within the iron(III) ethoxide molecule and its solvated forms. These methods can predict molecular geometries, orbital interactions, and the energetic stability of different electronic configurations.

Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations of complex molecules, offering a favorable balance between computational cost and accuracy. frontiersin.org It is particularly useful for studying large molecules and systems containing transition metals like iron. frontiersin.orgnih.gov DFT calculations have been widely applied to various iron-containing molecules, from synthetic complexes to enzymes, to elucidate their structure and reactivity. nih.gov

For iron(III) ethoxide, DFT is used to model the electronic structure and bonding between the high-spin Fe(III) center and the ethoxide ligands. Studies on analogous Fe(III) complexes with oxygen-based ligands, such as catechols and siderophores, provide a framework for understanding iron(III) ethoxide. scirp.orgdtic.mil In these systems, DFT calculations, often using hybrid functionals like B3LYP, can predict geometries, vibrational frequencies, and the nature of the Fe-O bond. scirp.orgudel.edu Natural Bond Orbital (NBO) analysis, a common post-calculation procedure, reveals the degree of covalent character in the metal-ligand bonds by analyzing donor-acceptor interactions, such as the charge transfer from oxygen lone pairs to the unoccupied orbitals of the iron center. scirp.orgudel.edu In Fe(III)-siderophore complexes, four covalent Fe-O bonds were predicted, which is key to the molecule's stability and specificity for Fe(III). udel.edu

The choice of the functional and basis set is critical for obtaining accurate results, especially for properties like redox potentials and spin-state energetics. nih.govtdx.cat Benchmarking studies have shown that hybrid and hybrid-meta functionals with a significant percentage of Hartree-Fock exchange, such as mPWB1K and BB1K, can provide systematically accurate values for the Fe(III)/Fe(II) redox potential. nih.gov

Table 1: Representative DFT Functionals for Iron Complex Studies This table is representative of functionals used in the study of iron complexes and their general performance.

| Functional | Type | Typical Application | Relative Performance (Accuracy for Redox) |

|---|---|---|---|

| B3LYP | Hybrid-GGA | Geometry Optimization, Vibrational Frequencies | Good (MUE ~2.5 kcal/mol) nih.gov |

| BLYP | GGA | Often used in AIMD simulations diva-portal.org | Lower than hybrids |

| TPSSh | Meta-Hybrid GGA | Energetics, Reaction Pathways nih.gov | Good |

| mPWB1K | Hybrid-Meta GGA | Redox Potentials, Energetics | Excellent (MUE ~2.0 kcal/mol) nih.gov |

| BB1K | Hybrid-Meta GGA | Redox Potentials, Energetics | Excellent (MUE ~2.0 kcal/mol) nih.gov |

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that calculates the forces on atoms "on-the-fly" from electronic structure calculations at each time step, allowing for the study of dynamic processes in condensed phases. diva-portal.org This method is ideal for modeling the solvation of iron complexes in ethanol (B145695), capturing the dynamic interplay between the solute and the solvent molecules. nih.govacs.org

Simulations of iron complexes in ethanol solution reveal detailed information about the structure of the solvation shell. acs.org For instance, AIMD simulations of an iron-carbonyl species in ethanol showed that the iron center preferentially coordinates with the hydroxyl group of the ethanol molecule. nih.govacs.orgdiva-portal.org Radial distribution functions, g(r), derived from these simulations can pinpoint the average distances and coordination numbers of solvent atoms relative to the iron center. acs.org For a singlet-state iron-tetracarbonyl complex, a sharp peak in the Fe-O g(r) was observed at 2.1 Å, indicating a strong, direct coordination of an ethanol molecule's oxygen to the iron. nih.govacs.orgdiva-portal.org

These simulations typically employ DFT with functionals like BLYP within a periodic boundary condition setup, using a mixed Gaussian and plane wave (GPW) basis set. diva-portal.org The system often consists of one iron complex and a large number of solvent molecules (e.g., 100 ethanol molecules) to accurately represent the bulk liquid environment. diva-portal.orgacs.org Such simulations are crucial for determining thermodynamic properties like the enthalpy of solvation for adsorbed intermediates on catalyst surfaces. chemrxiv.orgresearchgate.net

Table 2: Typical Parameters for AIMD Simulation of an Iron Complex in Ethanol This table is based on methodologies described for simulating iron-carbonyl species in ethanol. diva-portal.orgacs.org

| Parameter | Value/Description | Source |

|---|---|---|

| DFT Functional | BLYP with D3 van der Waals correction | diva-portal.orgacs.org |

| Basis Set | Mixed Gaussian and Plane Wave (GPW) | diva-portal.org |

| Pseudopotentials | Goedecker-Teter-Hutter (GTH) | diva-portal.orgacs.org |

| System Size | 1 iron complex + 100 ethanol molecules | diva-portal.orgacs.org |

| Density | ~0.785 g/cm³ | diva-portal.orgacs.org |

| Ensemble | NVT (Constant Number, Volume, Temperature) | diva-portal.orgacs.org |

| Temperature | 300 K | diva-portal.org |

| Time Step | Typically ~0.5 fs | - |

Theoretical Modeling of Reaction Energetics and Transition States

Understanding the reactivity of iron(III) ethoxide, including its formation, decomposition, or catalytic activity, requires the theoretical modeling of reaction pathways. Computational methods can map out the potential energy surface of a reaction, identifying stable intermediates, products, and the high-energy transition states that connect them. tdx.cat The energy difference between the reactants and the transition state determines the activation energy barrier, a key factor controlling the reaction rate. tdx.catresearchgate.net

DFT calculations are used to optimize the geometries of reactants, products, and transition states. nih.govresearchgate.net For example, in studies of iron-carbonyl species reacting with ethanol, quantum chemical investigations of the energy landscape provided information about the interconversion between different transient species. diva-portal.orgchemrxiv.org These calculations can reveal that different coordination modes (e.g., axial vs. equatorial ligation of ethanol) have distinct energies and are separated by specific energy barriers. nih.gov

The synchronous-transit method is one technique used to locate molecular transition states. researchgate.net By calculating the energies of these critical points on the potential energy surface, a detailed reaction profile can be constructed. For instance, the decomposition of diethyl ether to ethylene (B1197577) on an alumina (B75360) surface was found to proceed through Lewis-catalyzed SN2 reactions with a calculated activation barrier of 35 kcal/mol. researchgate.net Similar approaches can be applied to model potential reactions of iron(III) ethoxide, such as hydrolysis or ligand exchange.

Table 3: Calculated Relative Energies for Isomers of an Iron-Ethanol Coordinated Species This table is an illustrative example based on the energy landscape calculations for ¹Fe(CO)₄ coordinated with ethanol, showing different isomers and transition states (‡). Energies are relative to the most stable isomer. nih.gov

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| ¹Fe(CO)₄–OH AX | Ethanol coordinated axially via Oxygen | 0.0 |

| ¹Fe(CO)₄–OH EQ | Ethanol coordinated equatorially via Oxygen | 2.1 |

| TS(AX↔EQ)‡ | Transition state between axial and equatorial | 7.4 |

| ¹Fe(CO)₄–HCα | Ethanol coordinated via alpha-Carbon | 11.5 |

Simulation of Spectroscopic Properties from First Principles

First-principles calculations can simulate various types of spectra, providing a direct link between theoretical models and experimental observations. By predicting spectroscopic properties, researchers can validate their computational models, aid in the interpretation of experimental data, and identify specific structural features corresponding to spectral peaks.

For iron complexes, vibrational spectroscopy (FTIR and Raman) is particularly informative. Theoretical studies on Fe(III)-catechol complexes have successfully simulated their Raman and FTIR spectra. scirp.org The calculations can reproduce experimental peak positions and reveal how they shift upon changes in solvent, which can be caused by intermolecular hydrogen bonding between the complex and solvent molecules. scirp.org Such calculations would be invaluable for interpreting the experimental vibrational spectra of iron(III) ethoxide.

Simulations also extend to electronic spectroscopy. Ligand field multiplet calculations have been used to simulate the L-edge X-ray absorption (XAS) spectra of Fe(III) and Fe(II) ions solvated in ethanol. acs.org These simulations confirmed an octahedral symmetry for the solvated Fe(III) ion and a high-spin configuration. acs.org Furthermore, time-dependent DFT (TD-DFT) can be used to simulate UV-visible spectra, which arise from electronic transitions within the molecule. scirp.org The simulated UV-vis spectra for an [Fe(cat)₃]³⁻ complex were shown to be consistent with experimental measurements. scirp.org

Spin-Dependent Behavior in Iron-Ethanol Species

The behavior of iron complexes is often strongly dependent on the spin state of the iron center. nih.govacs.orgdiva-portal.org Iron(III) has a d⁵ electron configuration and typically exists in a high-spin state (S=5/2) in complexes with weak-field ligands like ethoxide, a finding supported by Mössbauer spectroscopy on similar Fe(III) compounds. acs.org However, computational studies allow for the investigation of other, less stable spin states to understand how electronic configuration impacts structure and reactivity.

AIMD simulations of iron-tetracarbonyl in ethanol demonstrated a pronounced spin-dependent behavior. diva-portal.orgnih.govacs.orgdiva-portal.orgchemrxiv.org The singlet state (S=0) species was found to coordinate an ethanol molecule tightly, forming a stable complex with a distinct Fe-O bond. nih.govacs.org In contrast, the triplet state (S=1) species interacted only weakly with the ethanol solvent through electrostatic forces, with no stable coordination bond forming. nih.govacs.org The singlet state was also found to be energetically favored by approximately 50 kcal/mol over the triplet state in ethanol solution. nih.govacs.org

This dramatic difference in interaction based on multiplicity highlights the importance of considering spin in theoretical models. nih.gov For iron(III) ethoxide, while the high-spin state is expected to dominate, DFT can be used to calculate the relative energies of hypothetical lower-spin states to confirm the ground state and explore how spin might influence potential reaction pathways. scirp.org

Table 4: Spin-Dependent Properties of an Iron-Carbonyl Species in Ethanol Data derived from AIMD simulations of Fe(CO)₄ in ethanol, illustrating the profound effect of spin state on coordination and energetics. nih.govacs.org

| Property | Singlet State (¹Fe(CO)₄) | Triplet State (³Fe(CO)₄) |

|---|---|---|

| Ethanol Interaction | Strong, covalent coordination | Weak, electrostatic interaction |

| Fe–O(ethanol) Distance | Sharp peak at 2.1 Å | Broad feature around 3.0 Å |

| Coordination | Tightly bound ethanol via –OH group | Loosely coordinated first solvation shell |

| Relative Energy | Energetically favored (by ~50 kcal/mol) | Higher energy |

Catalytic Applications of Iron Iii Ethoxide and Iron Ethanol Systems

Iron-Ethanol Catalysts in C-C Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a powerful and sustainable alternative to methods employing more expensive and toxic noble metals like palladium and nickel. rochester.edutue.nl While the direct use of iron(III) ethoxide as a primary catalyst in C-C coupling is not extensively documented, iron-based systems where ethanol (B145695) plays a crucial role are of significant interest. Ethanol can serve as a renewable C2-feedstock in enantioselective C-C coupling reactions. nih.gov For instance, in certain iron-catalyzed processes, alcohols are used as effective alkylating reagents. researchgate.net

One of the key challenges in iron-catalyzed cross-coupling is the need for specific solvents and bases. rochester.edu Research has shown that alkoxide bases, such as potassium ethoxide (KOEt), can be effective in promoting Suzuki-Miyaura cross-coupling reactions catalyzed by iron complexes. acs.org This suggests a synergistic relationship where the ethoxide component, potentially formed in situ from ethanol, plays a vital role in the catalytic cycle.

Furthermore, iron-catalyzed dehydrogenative coupling reactions represent a growing field where alcohols can be coupled with other molecules. mdpi.com For example, iron carbide catalysts have been designed for the deoxygenative coupling of benzyl (B1604629) alcohols to form bibenzyls, a reaction that proceeds via C-C bond formation. miragenews.com Although not always explicitly involving ethanol, these systems highlight the potential for iron catalysts to activate alcohols for C-C coupling. In some instances, polar protic solvents like ethanol have been investigated in the context of iron-catalyzed cross-dehydrogenative coupling, although their role can be complex and may not always be favorable for specific reactions. nih.gov The Guerbet reaction, which involves the coupling of alcohols to form higher alcohols, can be facilitated by dual-functional catalytic systems where one component is active in ethanol dehydrogenation. mdpi.com

Hydrogenation and Dehydrogenation Catalysis Mediated by Iron-Ethanol

Iron-ethanol systems are particularly effective in hydrogenation and dehydrogenation reactions, where ethanol can act as a hydrogen donor, making the process safer and more convenient than using high-pressure hydrogen gas. This approach is often referred to as transfer hydrogenation.

Iron-based catalysts supported by pincer ligands have been shown to be effective for the transfer hydrogenation of esters to alcohols using sacrificial alcohols like ethanol. google.com This method avoids the need for high-pressure H₂ and can be conducted under milder conditions. google.com Similarly, iron(II) complexes have been used for the transfer hydrogenation of various double bonds at room temperature, with ethanol being a viable proton source. rsc.org

Conversely, iron complexes also catalyze the acceptorless dehydrogenation of alcohols, a process that releases hydrogen gas. pnas.org This has relevance for reversible hydrogen storage applications. researchgate.net An iron pincer complex, for example, can quantitatively convert 1-phenylethanol (B42297) to acetophenone. pnas.org The mechanism often involves the formation of an active amido-iron species that facilitates the dehydrogenation. pnas.org

The catalytic dehydrogenation of ethanol itself to produce acetaldehyde (B116499) and hydrogen is another important application. rsc.org This reaction is a sustainable alternative to oxidative pathways and simultaneously produces valuable H₂. rsc.org Various metal-doped carbon catalysts have been studied for this purpose, with the catalyst's properties significantly influencing the conversion and selectivity. mdpi.com

Table 1: Examples of Iron-Catalyzed Hydrogenation and Dehydrogenation Reactions Involving Alcohols

| Catalyst System | Substrate | Product | Hydrogen Source/Product | Key Findings |

| Iron pincer complexes | Esters | Alcohols | Sacrificial C2-C12 alcohols (e.g., ethanol) | Enables transfer hydrogenation under ambient pressure. google.com |

| (iPrPNP)Fe(H)(CO) | Alcohols and secondary amines | Tertiary amides | H₂ (released) | Productive base-metal catalyst for dehydrogenative amidation. researchgate.net |

| iPr[PN(H)P]Fe(H)(CO)(HBH₃) | 1-Phenylethanol | Acetophenone | H₂ (released) | Quantitative conversion in acceptorless dehydrogenation. pnas.org |

| Iron(II) β-diketiminate | Alkenes | Alkanes | n-butanol or ethanol (proton source) | Room temperature transfer hydrogenation. rsc.org |

Role in CO₂ Hydrogenation to Ethanol and Other Alcohols

The conversion of carbon dioxide (CO₂), a major greenhouse gas, into valuable chemicals like ethanol is a critical area of sustainable chemistry. Iron-based catalysts are promising for this transformation due to their low cost and good activity. In these systems, ethanol is the target product rather than a reactant.

Iron carbide phases, particularly Fe₅C₂, are often identified as the active sites for CO₂ hydrogenation to produce higher alcohols. nih.gov The addition of promoters like manganese (Mn) and potassium (K) to iron catalysts can significantly enhance the selectivity towards ethanol and other higher alcohols by facilitating the formation of these active iron carbide species. nih.gov

The catalytic system's performance is highly dependent on the reaction conditions and the specific formulation of the catalyst. For instance, a remarkable activity and selectivity in the hydrogenation of carbon dioxide in the presence of ethanol to produce methanol (B129727) have been achieved with certain iron complexes, showcasing the intricate interplay of reactants and products in the catalytic environment. acs.org

Table 2: Performance of Various Iron-Based Catalysts in CO₂ Hydrogenation to Alcohols

| Catalyst | Promoters | Key Active Phase | Selectivity/Yield | Reference |

| Iron Carbide | Mn, K | Fe₅C₂ | Enhanced production of higher alcohols, including propanol. | nih.gov |

| Rh/CeO₂ | Fe, Na | - | Doping with Fe and Na promotes CO₂ dissociation and hydrogenation, leading to higher ethanol production. | bohrium.com |

| ImBztPyFeCl₂ with additives | - | - | High conversion and selectivity in CO₂ hydrogenation in the presence of ethanol. | acs.org |

Catalytic Combustion of Ethanol with Iron-Manganese Oxides

The complete oxidation of ethanol to CO₂ and water is important for pollution control, particularly for treating emissions from processes using ethanol as a fuel or solvent. Iron-manganese mixed oxide catalysts have demonstrated significant activity in the catalytic combustion of ethanol. mdpi.com

The catalytic performance of these materials is strongly influenced by the Mn/Fe ratio. A small amount of iron in the Fe-Mn mixed oxide can promote the formation of dispersed surface amorphous MnOₓ species. These species are easily reducible and highly active in total oxidation reactions. The synergistic effect between iron and manganese oxides plays a crucial role. While iron oxides like Fe₂O₃ have high bulk oxygen utilization, their low oxygen-conducting rate can limit their application in low-temperature oxidation. mdpi.com The combination with manganese oxides can overcome this limitation.

Studies have shown that the temperature required for ethanol conversion is dependent on the catalyst composition. For instance, in one study, increasing the iron content in Ag/Fe-OMS-2 catalysts led to a decrease in activity for ethanol oxidation. The interaction between the silver, iron, and manganese components is complex and affects the availability of surface oxygen, which is critical for the combustion reaction.

Depolymerization and Conversion of Biomass using Iron/Ethanol Systems

The conversion of lignocellulosic biomass, a renewable and abundant resource, into biofuels and valuable chemicals is a cornerstone of the bio-economy. mdpi.comscienceopen.comnih.gov Iron-based catalysts, in conjunction with ethanol as a solvent, play a significant role in the depolymerization of lignin (B12514952), one of the main components of biomass.

In these processes, ethanol often acts as a supercritical fluid or a hydrogen-donor solvent, which helps to break down the complex lignin polymer into smaller, more valuable aromatic monomers. mdpi.comncsu.edu The use of ethanol can also suppress the repolymerization of these fragments into undesirable char. scispace.com

Various iron-based catalysts have been explored for this purpose. For example, Fe₃C/C catalysts have been used in supercritical ethanol for lignin hydrogenolysis, achieving high selectivity towards guaiacols. mdpi.com In hydrothermal liquefaction of poplar wood, an Fe-Co/Al₂O₃ catalyst with ethanol as a co-solvent significantly increased the bio-oil yield. mdpi.com The metal Fe can promote in situ hydrogen production from ethanol and water, which aids in the hydrogenation and deoxygenation of the biomass-derived compounds. mdpi.com The development of structured iron-based catalysts is also being explored to enhance biomass gasification processes. mdpi.com

Table 3: Iron/Ethanol Systems in Lignin Depolymerization

| Catalyst System | Biomass Source | Solvent | Key Outcome | Reference |

| Fe₃C/C | Kraft Lignin | Supercritical Ethanol | 86 wt% selectivity of guaiacols. | mdpi.com |

| Fe-Co/Al₂O₃ | Poplar | Ethanol-water | 67.35% bio-oil yield. | mdpi.com |

| Metal Chloride-Based Deep Eutectic Solvent | Kraft Lignin | Ethanol | Effective hydrogenation, hydrodesulfurization, and deoxygenation. | mdpi.com |

| Ni nanoparticles (as a comparison to noble metals) | Kraft Lignin | Ethanol with NaOH and H₂ | Comparable yield of depolymerized product to Ru/C. | scispace.com |

Electrocatalysis Involving Iron and Ethanol

Iron-containing materials are also investigated as electrocatalysts for direct ethanol fuel cells (DEFCs). The goal is to efficiently oxidize ethanol to produce electricity. While platinum (Pt) remains a benchmark catalyst, its high cost and susceptibility to poisoning have driven research towards more abundant and robust materials like iron.

Iron can be used as a co-catalyst with noble metals to enhance their activity and stability. The presence of iron can improve the catalytic activity of platinum for ethanol electro-oxidation in both acidic and alkaline media. Iron oxides can provide active sites for the adsorption of oxygen-containing species, which facilitates the removal of poisonous intermediates from the platinum surface.

Furthermore, iron-based complexes have been studied for the electrocatalytic oxidation of alcohols. For instance, an amido iron complex has shown activity for the electrocatalytic oxidation of isopropanol, a model secondary alcohol. While this is not ethanol, it demonstrates the potential of molecular iron catalysts in alcohol electro-oxidation. The process involves the dehydrogenation of the alcohol by the iron complex, followed by electrochemical regeneration of the active catalyst.

Bioinorganic Chemistry of Iron in Ethanol Environments Excluding Clinical Human Data

The bioinorganic chemistry of iron is a vast field central to numerous life processes, from oxygen transport to enzymatic catalysis. rsc.org While most biological processes occur in aqueous media, understanding the behavior of iron-containing systems in non-aqueous or mixed solvents like ethanol (B145695) is crucial for developing synthetic models of enzyme active sites and for exploring biocatalysis in organic media. This article focuses on the fundamental chemical principles governing iron's interaction with ethanol and its role in bioinorganic model systems.

Advanced Analytical Methods for Iron and Ethanol Systems

Spectrophotometric Determination of Iron in Ethanol-Containing Matrices

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, offers a robust, cost-effective, and rapid method for quantifying iron in samples containing ethanol (B145695). thermofisher.comthermofisher.com This technique relies on the formation of a colored complex between iron ions and a specific chromogenic reagent, where the intensity of the color, measured as absorbance, is directly proportional to the iron concentration.

A widely used method involves the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline (B135089) to form a stable, orange-red complex. thermofisher.com This colorimetric reaction is highly sensitive and can be applied directly to ethanol fuel samples. thermofisher.com Research has demonstrated the feasibility of this method for determining iron in hydrated ethanol fuel, achieving a limit of detection (LOD) of 0.012 mg/kg and a limit of quantification (LOQ) of 0.037 mg/kg. thermofisher.com The accuracy of this method is high, with recovery rates ranging from 93.3% to 101%. thermofisher.com The molar absorptivity of the iron(II)-phenanthroline complex in an ethanol medium is approximately 9.6 × 10³ L/cm·mol, which is comparable to the value in aqueous media, indicating minimal interference from the ethanol matrix on the complex formation. thermofisher.com

Another effective reagent is morin, which reacts with iron(II) in a slightly acidic ethanolic solution (typically 50% v/v) to form a light green chelate. tubitak.gov.tr This method is noted for its high sensitivity and selectivity. tubitak.gov.tr The use of spectrophotometry is not limited to fuel analysis; it is also a well-established technique in the pharmaceutical industry for quantifying impurities and in beverage analysis for quality control. thermofisher.com

Table 1: Performance of Spectrophotometric Methods for Iron Determination

| Reagent | Matrix | Wavelength (λmax) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |

|---|---|---|---|---|---|---|

| 1,10-Phenanthroline | Hydrated Ethanol Fuel | 510 nm | 0.012 mg/kg | 0.037 mg/kg | 93.3 - 101 | thermofisher.com |

| Morin | 50% Ethanolic Solution | 415 nm | Not Specified | Not Specified | Not Specified | tubitak.gov.tr |

| DCDT | Ethanolic/Aqueous | 550 nm | 115 ng/mL | Not Specified | Not Specified | acs.org |

Atomic Absorption and Emission Spectrometry for Iron Quantification in Ethanol Fuels

Atomic spectrometry techniques, including Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES), are fundamental for the sensitive and selective quantification of metallic elements like iron in ethanol fuels. up.ptacs.orgtandfonline.com

Flame Atomic Absorption Spectrometry (FAAS) is a standard method for determining iron in ethanol fuel. up.pttandfonline.com However, direct analysis can be challenging due to variations in the ethanol content of the fuel, which can affect the flame conditions and lead to inaccurate results. up.pt To overcome this, methods using internal standards, such as nickel, have been developed. up.ptnih.gov These methods provide a linear analytical response for iron concentrations between 0.12 and 1.40 mg/L, with a detection limit of 0.04 mg/L. up.ptnih.govresearchgate.net High-Resolution Continuum Source FAAS (HR-CS FAAS) offers a multi-element sequential analysis, reducing time and costs. For iron, HR-CS FAAS has achieved an LOD of 0.02 mg/kg with relative standard deviations generally below 3.0%. acs.org

Microwave-induced Plasma Atomic Emission Spectrometry (MP-AES) is another powerful technique used for the simultaneous analysis of multiple elements, including iron, in alcoholic beverages like wine. oiv.int This method utilizes nitrogen-based plasma, which reduces operational costs compared to other plasma-based techniques. oiv.int For iron analysis in wine, the typical working range is between 0.1 and 5 mg/L. oiv.int

Table 2: Comparison of Atomic Spectrometry Techniques for Iron in Ethanol Fuels

| Technique | Key Feature | Limit of Detection (LOD) | Linear Range | Relative Standard Deviation (RSD) | Reference |

|---|---|---|---|---|---|

| FAAS (with Internal Standard) | Overcomes matrix variability | 0.04 mg/L | 0.12 - 1.40 mg/L | 3.8% | up.pt |

| HR-CS FAAS | Multi-element, direct analysis | 0.02 mg/kg | Not Specified | < 3.0% | acs.org |

| FAAS (with on-line preconcentration) | Enhanced sensitivity | 5.0 µg/L | Not Specified | 4.4% | tandfonline.com |

| MP-AES | Simultaneous multi-element analysis | Not Specified | 0.1 - 5 mg/L (in wine) | Not Specified | oiv.int |

Chromatographic Techniques for Separation and Analysis of Iron-Ethanol Species

Chromatography is an essential separation technique that, when coupled with appropriate detectors, allows for the speciation and quantification of different forms of iron in ethanol-containing mixtures. researchgate.netnih.govcloudfront.net The choice of chromatographic method depends on the nature of the iron species and the sample matrix.

Ion chromatography (IC) is particularly effective for separating different oxidation states of iron, namely Fe(II) and Fe(III). researchgate.netmdpi.com This is often achieved using a cation-exchange column. mdpi.com For instance, Fe(II) and Fe(III) can be separated using a mobile phase containing pyridine-2,6-dicarboxylic acid (PDCA). mdpi.com When coupled with a detector like Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), this hyphenated technique (HPLC-ICP-OES) provides a powerful tool for leachable iron speciation in various samples. mdpi.com In some methods, post-column reactions are employed; for example, after separation, Fe(III) can be complexed with salicylic (B10762653) acid in an ethanol solution, and Fe(II) with 1,10-phenanthroline in an ethanol solution, for subsequent UV-Vis detection. researchgate.net

Paper chromatography offers a simpler method for separating metal cations, including Fe³⁺. yaksic.com In this technique, a solvent mixture, such as acetone, water, and hydrochloric acid, acts as the mobile phase, moving up a paper strip (the stationary phase) and separating the ions based on their differing solubilities and affinities. yaksic.comlibretexts.org

Table 3: Chromatographic Methods for Iron and Related Analyses

| Technique | Application | Stationary Phase | Mobile Phase/Eluent | Detection | Reference |

|---|---|---|---|---|---|

| HPLC-ICP-OES | Iron speciation (Fe(II)/Fe(III)) | Cation-exchange column | Pyridine-2,6-dicarboxylic acid (PDCA) | ICP-OES | mdpi.com |

| Ion Chromatography | Iron speciation (Fe(II)/Fe(III)) | IonPac CS5 analytical column | 6 mM PDCA / 50 mM sodium acetate (B1210297) / 50 mM acetic acid | Post-column reaction with UV-Vis | researchgate.net |

| Paper Chromatography | Separation of Fe³⁺ cations | Paper strip | 90% acetone, 10% 6 M HCl | Visualizing agents | yaksic.com |

| Supported Ionic Liquid Phase (SILP) Chromatography | Separation of REEs from iron | Ionic Liquid on solid support | Ethanol | ICP-OES | nih.govrsc.org |

X-ray Fluorescence for Elemental Analysis of Iron in Ethanol Solutions

X-ray Fluorescence (XRF) spectrometry is a non-destructive elemental analysis technique that can be used to determine the iron content in various samples, including ethanol solutions. ufba.brmetrohm.com The technique works by irradiating a sample with X-rays, causing the atoms within the sample to emit secondary (or fluorescent) X-rays. metrohm.com Each element emits X-rays at a unique energy, allowing for qualitative and quantitative analysis. metrohm.com

Direct analysis of iron in liquid samples like ethanol fuel by XRF can be challenging due to the low concentration of the analyte, as the technique is often not sensitive enough for trace-level quantification. ufba.br Therefore, a pre-concentration step is typically required. ufba.brcapes.gov.brnih.gov A common approach involves retaining the metal ions on a substrate, which is then directly analyzed by the XRF spectrometer. ufba.br Cation exchange chromatography paper has proven to be a convenient and effective substrate for this purpose. ufba.brcapes.gov.brnih.gov

In a typical procedure for ethanol fuel, the sample is passed through the chromatography paper, which retains the iron ions. ufba.br The paper is then dried and analyzed using an Energy Dispersive X-ray Fluorescence (EDXRF) spectrometer. ufba.br Using this pre-concentration method, detection limits for iron have been reported to be around 15 µg/L. ufba.brnih.gov The optimization of experimental parameters such as pH and sample flow rate is crucial for achieving efficient retention of iron on the substrate. ufba.br For iron, the highest extraction efficiency is often achieved in a pH range of 4.0 to 7.5. ufba.br

Table 4: X-ray Fluorescence Analysis of Iron in Ethanol Solutions

| Technique | Pre-concentration Method | Substrate | Detection Limit (LOD) | Key Parameters | Reference |

|---|---|---|---|---|---|

| EDXRF | Analyte retention by filtration | Cation exchange chromatography paper | 15 µg/L | pH (4.0-7.5), sample flow rate | ufba.brnih.gov |

| TXRF | Sample dilution with OIS | Not applicable (direct liquid analysis after dilution) | Not specified for Fe | Use of ethanol for dilution in organic matrices | acs.org |

Future Research Directions and Emerging Trends for Ethanol Iron 3/1 Chemistry

Exploration of Novel Synthetic Routes and Precursors

The traditional synthesis of iron(III) ethoxide often involves the reaction of an iron(III) halide with sodium ethoxide, which can lead to halide impurities in the final product. researchgate.net Future research is increasingly focused on developing cleaner and more efficient synthetic routes that offer better control over the purity, morphology, and properties of the material.

One promising direction is the exploration of non-hydrolytic sol-gel processes . These methods, which utilize organic solvents and oxygen donors like alkoxides or ethers, can produce highly crystalline iron oxide nanoparticles from iron alkoxide precursors at lower temperatures than traditional ceramic methods. researchgate.net A non-hydrolytic, alkoxide-based route has been developed to synthesize iron oxide nanocrystals via the surfactant-free thermal decomposition of iron 2-methoxy-ethoxide precursors. researchgate.net This approach yields uniform nanocrystals and offers a pathway to creating materials with tailored surface properties.

Another emerging trend is the use of epoxide-assisted sol-gel synthesis . In this method, epoxides act as proton scavengers, enabling the controlled hydrolysis and condensation of iron precursors in alcoholic solutions. This allows for the formation of porous iron oxide monoliths with high surface areas and controlled pore sizes. The versatility of this method, allowing for adjustments in the epoxide-to-iron ratio, water content, and solvent, provides a high degree of control over the final material's properties.

Furthermore, the development of single-source precursors for mixed-metal oxides containing iron is a significant area of research. These are complex molecules that already contain the desired ratio of metals, which, upon decomposition, can form highly homogeneous mixed-metal oxide nanoparticles at relatively low temperatures. This approach simplifies the synthesis process and provides excellent control over the stoichiometry of the final material.

Finally, green synthesis routes are gaining traction. These methods utilize non-toxic and renewable materials, such as plant extracts, to mediate the synthesis of iron-based nanoparticles. nih.govmdpi.com While much of this research has focused on iron oxides, the principles could be adapted for the synthesis of iron ethoxide and other alkoxides, further enhancing the sustainability of these materials.

Development of Advanced Spectroscopic and In Situ Characterization Techniques

A deeper understanding of the structural and electronic properties of ethanol--iron (3/1) and its catalytic behavior requires the application and further development of advanced characterization techniques. While traditional methods provide valuable information, future research will increasingly rely on in situ and operando techniques that can probe the catalyst under real reaction conditions.

Operando X-ray absorption spectroscopy (XAS) is a powerful tool for elucidating the electronic structure and local coordination environment of the iron center during a catalytic reaction. nih.govosti.gov Recent studies on iron-doped nickel oxyhydroxide electrocatalysts have used operando XAS to reveal changes in the coordination and electronic state of iron during the oxygen evolution reaction. nih.gov Applying such techniques to ethanol--iron (3/1) catalyzed reactions will provide crucial insights into the active species and reaction intermediates.

In situ Mössbauer spectroscopy is another technique that is particularly well-suited for studying iron-based catalysts. It can provide detailed information about the oxidation state, coordination geometry, and magnetic properties of iron species under reaction conditions. This technique has been instrumental in characterizing the phases of iron catalysts in processes like Fischer-Tropsch synthesis and can be similarly applied to understand the transformations of ethanol--iron (3/1) during catalysis.

Time-resolved near-infrared (NIR) spectroscopy is an emerging technique for studying the kinetics and mechanisms of iron(III)-catalyzed reactions. researchgate.net Due to the paramagnetic nature of Fe(III), NMR spectroscopy can be challenging. NIR spectroscopy offers a spin-independent method to monitor the formation and disappearance of functional groups in real-time, providing valuable kinetic data and insights into catalyst-substrate interactions. researchgate.net

The combination of multiple in situ techniques will be crucial for a comprehensive understanding. For example, coupling operando Raman spectroscopy and X-ray diffraction with online gas chromatography can provide a panoramic view of the structural evolution of iron-based catalysts during reactions like CO₂ hydrogenation. researchgate.net

Design of Next-Generation Iron-Based Catalysts for Sustainable Chemistry

The low cost, low toxicity, and versatile redox chemistry of iron make it an ideal candidate for developing next-generation catalysts for sustainable chemical transformations. mdpi.com Ethanol--iron (3/1) serves as a valuable precursor for creating a variety of catalytically active materials.

Future research will focus on the rational design of these catalysts to achieve higher activity, selectivity, and stability. One key area is the development of nanostructured iron-based catalysts . By controlling the size, shape, and composition of nanoparticles derived from ethanol--iron (3/1), it is possible to tune their catalytic properties. For example, the synthesis of iron oxide nanoparticles with specific crystal facets can enhance their photocatalytic activity for the degradation of organic pollutants. nih.goviiste.org

The incorporation of iron into mixed-metal oxide catalysts is another promising avenue. The addition of iron to other metal oxides, such as cobalt oxide, has been shown to enhance their catalytic activity for reactions like the oxygen evolution reaction, which is crucial for green hydrogen production. mpg.de The use of ethanol--iron (3/1) as a precursor ensures a uniform distribution of iron within the mixed-metal oxide structure.

Furthermore, the development of heterogeneous iron catalysts supported on various materials like alumina (B75360), silica, or carbon is a major focus. nih.gov These supports can improve the dispersion and stability of the active iron species, preventing their aggregation and deactivation. The interaction between the iron species and the support can also influence the catalytic activity. nih.gov

The overarching goal is to replace precious metal catalysts (e.g., palladium, platinum, ruthenium) with iron-based alternatives in a wide range of organic reactions, including cross-coupling reactions, C-H activation, and oxidation reactions. mdpi.com

Understanding Complex Reaction Networks and Multifunctional Catalysis

Many important chemical transformations involve complex reaction networks with multiple competing pathways. A key future research direction is to unravel these intricate networks in iron-catalyzed reactions and to design multifunctional catalysts that can selectively promote desired reaction pathways.

The catalytic decomposition of hydrogen peroxide on iron oxides, for instance, is a fundamental reaction in advanced oxidation processes for water treatment. researchgate.net Understanding the kinetics and mechanism of this reaction is crucial for optimizing the design of catalysts for environmental remediation. researchgate.net Future studies will likely employ a combination of experimental techniques and theoretical modeling to elucidate the elementary steps involved in these complex reactions.

The concept of multifunctional catalysis , where a single catalyst can promote multiple reaction steps in a cascade process, is a particularly exciting area. Iron oxide nanoparticles have demonstrated multifunctional applications in biomedicine and catalysis. researchgate.net For example, they can exhibit both magnetic properties for catalyst recovery and catalytic activity for organic transformations. The development of catalysts derived from ethanol--iron (3/1) with tailored functionalities will be a key focus. This could involve the incorporation of different active sites onto the same material or the design of core-shell structures with distinct catalytic properties in the core and the shell.

Expanding Theoretical Frameworks for Predictive Modeling

Computational modeling and theoretical chemistry are becoming indispensable tools for understanding and predicting the behavior of catalysts. In the context of ethanol--iron (3/1) chemistry, these approaches will play a crucial role in accelerating the discovery and design of new materials and processes.

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure of catalysts, the energetics of reaction intermediates, and the barriers of elementary reaction steps. For example, DFT has been used to study the mechanism of the oxygen evolution reaction on iron-doped nickel oxyhydroxides, providing insights into the role of iron in the catalytic cycle. nih.gov Similar studies on ethanol--iron (3/1) based catalysts will help to elucidate reaction mechanisms and to identify the key factors that control catalytic activity and selectivity.

Machine learning (ML) is emerging as a powerful tool for catalyst discovery and performance prediction. noahchemicals.comresearchgate.net By training ML models on large datasets of experimental and computational data, it is possible to predict the catalytic performance of new materials without the need for extensive and time-consuming experiments. For instance, ML models have been developed to predict the oxygen evolution reaction activity of mixed-metal oxide catalysts. nih.gov The application of ML to ethanol--iron (3/1) chemistry could significantly accelerate the screening of new catalyst compositions and the optimization of reaction conditions.

The integration of DFT and ML into a high-throughput computational screening framework will be a particularly powerful approach. This will enable the rapid evaluation of a vast number of potential catalyst structures and compositions, guiding experimental efforts towards the most promising candidates.

Interdisciplinary Applications in Materials Science and Green Technology

The unique properties of materials derived from ethanol--iron (3/1) open up a wide range of interdisciplinary applications in materials science and green technology.

In materials science , iron oxide nanoparticles synthesized from iron alkoxide precursors have shown great promise. For instance, they are being explored as contrast agents in magnetic resonance imaging (MRI) due to their superparamagnetic properties. nih.gov The ability to control the size and surface chemistry of these nanoparticles is crucial for their biomedical applications. Furthermore, polymer/iron oxide nanocomposites are being developed for applications in drug delivery and tissue engineering. nih.govmdpi.com The iron oxide nanoparticles can be encapsulated within a biodegradable polymer matrix, creating a biocompatible and magnetically responsive material. nih.gov

In the realm of green technology , iron-based materials are playing an increasingly important role in environmental remediation and sustainable energy production. Iron oxide nanoparticles are effective catalysts for the photocatalytic degradation of organic pollutants in wastewater. nih.gov They can also be used for the removal of heavy metals from contaminated water through adsorption. nih.gov

Furthermore, iron-based catalysts are being developed for the production of green hydrogen through water electrolysis. mpg.de The oxygen evolution reaction is a key bottleneck in this process, and iron-based materials have shown promising activity as electrocatalysts. Additionally, iron's potential as a circular fuel and in energy storage systems is being explored as part of a move towards a decarbonized energy future. nih.gov The use of ethanol--iron (3/1) as a precursor for these materials ensures a sustainable and cost-effective manufacturing process.

The development of sustainable polymers is another area where iron-based catalysts are making an impact. Iron complexes are being investigated as catalysts for the copolymerization of carbon dioxide and epoxides to produce polycarbonates, offering a way to utilize a greenhouse gas as a chemical feedstock. scholaris.ca

Q & A

Q. How can researchers ensure cross-laboratory reproducibility in ethanol-iron (3:1) synthesis?

- Methodological Answer : Publish detailed protocols with raw data appendices, including batch-specific solvent purity and equipment calibration records. Collaborate on interlaboratory studies using shared reference materials (e.g., NIST-certified standards) to harmonize methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.